Balsoxine

Description

Balsoxine (6-(benzyloxy)hexan-1-amine, CAS 108296-16-8) is an organic compound characterized by a hexane backbone substituted with a benzyloxy group at the sixth carbon and an amine group at the first position. Its structure confers both lipophilic (benzyloxy) and hydrophilic (amine) properties, making it a versatile intermediate in pharmaceutical synthesis and agrochemical applications.

Properties

CAS No. |

70216-32-9 |

|---|---|

Molecular Formula |

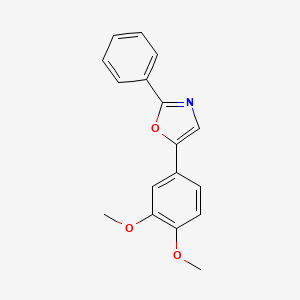

C17H15NO3 |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

5-(3,4-dimethoxyphenyl)-2-phenyl-1,3-oxazole |

InChI |

InChI=1S/C17H15NO3/c1-19-14-9-8-13(10-15(14)20-2)16-11-18-17(21-16)12-6-4-3-5-7-12/h3-11H,1-2H3 |

InChI Key |

VABIMQUXFWWAPI-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

The following compounds share the 6-(benzyloxy)hexane backbone but differ in functional groups, leading to distinct chemical and industrial profiles:

Key Differences :

- Reactivity : this compound’s amine group enables nucleophilic substitution reactions, whereas the sulfonyl chloride derivative participates in electrophilic substitutions. The indoline-dione’s rigid heterocyclic structure may enhance binding affinity in biological systems.

- Applications : this compound is favored in amine-based drug synthesis (e.g., antihistamines), while sulfonyl chloride derivatives are precursors to sulfonamide antibiotics. The indoline-dione’s bioactivity is under exploration for anticancer agents .

Functional Analogs

Compounds with similar applications but divergent structures include:

- Phosmet (CAS 732-11-6): An organophosphate pesticide with a benzyloxy-like moiety. Unlike this compound, it exhibits acetylcholinesterase inhibition, highlighting functional diversity within benzyloxy-containing compounds .

- 6-(Benzyloxy)pyridine-2-carboxylic acid (CAS 149744-21-8): Used in metal-organic frameworks (MOFs) due to its carboxylate group, contrasting with this compound’s amine-driven roles .

Research Findings and Analytical Challenges

Industrial Production

Analytical Considerations

Chemical analysis of these compounds faces challenges:

- Extraction Complexity: Benzyloxy groups may require specialized extraction protocols to avoid degradation, as noted in Guidance on Requirements for Substances in Articles .

- Quantification : LC-MS methods are preferred for this compound due to its polar nature, whereas GC-MS suits sulfonyl chloride derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.